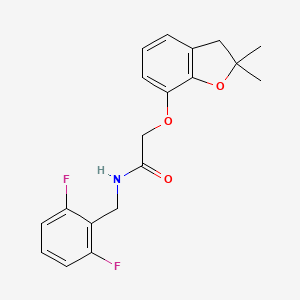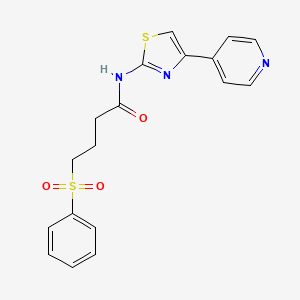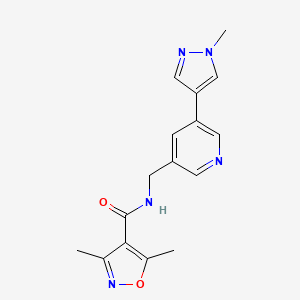
1-Bromo-3-(2-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 3-(2-methoxyphenyl)propan-2-one derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 1-bromo-3-(2-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 3-(2-methoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(2-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds and the generation of bioactive compounds.
Comparison with Similar Compounds
1-Bromo-3-(4-methoxyphenyl)propan-2-one: Similar structure but with the methoxy group at the para position.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Bromine and methoxy groups are positioned differently on the phenyl ring and carbon chain.
1-(3-Bromo-2-methoxyphenyl)ethanone: Similar structure with a shorter carbon chain.
Uniqueness: 1-Bromo-3-(2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and methoxy groups provides versatility in chemical transformations and biological interactions.
Properties
IUPAC Name |
1-bromo-3-(2-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLDSLRPPGOWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)



![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
![3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2967486.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2967488.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide](/img/structure/B2967494.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
